InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18)
.
1-(beta-Phenethyl)-3-phenyl-2-thiourea is an organic compound with the molecular formula and a molecular weight of 256.37 g/mol. This compound features a thiourea functional group, which is known for its diverse biological applications. It has garnered interest due to its potential cytotoxic properties against various cancer cell lines, making it a subject of research in medicinal chemistry and pharmacology .
1-(beta-Phenethyl)-3-phenyl-2-thiourea belongs to the class of thiourea derivatives, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to an amine group. Thioureas are noted for their versatility in organic synthesis and their biological activity, including antifungal, antibacterial, and anticancer properties . The compound can be synthesized from commercially available precursors, making it accessible for research purposes.
The synthesis of 1-(beta-Phenethyl)-3-phenyl-2-thiourea typically involves the reaction of phenethylamine with phenyl isothiocyanate. This process can be performed under mild conditions, often in a solvent such as ethanol or acetone:
The reaction mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage while releasing carbon dioxide as a byproduct.
The molecular structure of 1-(beta-Phenethyl)-3-phenyl-2-thiourea can be represented as follows:
Molecular Structure
1-(beta-Phenethyl)-3-phenyl-2-thiourea can undergo various chemical reactions typical for thioureas:
The mechanism of action for 1-(beta-Phenethyl)-3-phenyl-2-thiourea's cytotoxic effects appears to involve multiple pathways:
The systematic IUPAC name for this compound is 1-phenyl-3-(2-phenylethyl)thiourea, which precisely defines its molecular architecture with the phenyl group attached to one nitrogen atom and the 2-phenylethyl group bonded to the adjacent nitrogen of the thiourea moiety (–NH–C(=S)–NH–) [4] [5]. This nomenclature follows the substitutive approach where "thiourea" serves as the parent hydride.
Alternative chemical designations observed in scientific and commercial contexts include:
The term "beta-phenethyl" historically references the –CH₂–CH₂– linkage between the phenyl ring and thiourea nitrogen, though contemporary nomenclature favors positional numbering over Greek letters. This compound should not be confused with structurally similar derivatives like 1,3-bis(2-phenylethyl)thiourea (CHEBI:122066) or the simpler 1-phenyl-2-thiourea (CAS 103-85-5) [6] .
The compound has a standardized molecular formula of C₁₅H₁₆N₂S, determined through elemental analysis and high-resolution mass spectrometry. This formula indicates a carbon-rich structure featuring two aromatic systems and a thiocarbonyl group.
The molecular weight is calculated as follows:
Experimental mass spectrometry consistently reports a molecular ion peak at m/z 256.4 in positive ionization mode, confirming the theoretical mass within instrumental error margins [1] [4] [5]. The chemical purity of research-grade material typically exceeds 97%, as verified by chromatographic methods [3].
While single-crystal X-ray diffraction data for this specific compound is not available in the search results, its structural analogs and thermal properties provide insight into molecular conformation. The compound exists as a planar thiourea core with rotational freedom around the N–C bonds connecting to the phenyl and phenethyl substituents.
Key stereoelectronic features include:
The compound lacks stereocenters but may exhibit restricted rotation around the C(=S)–N bonds at ambient temperatures, potentially leading to rotameric forms detectable by NMR spectroscopy. The phenethyl group (–CH₂–CH₂–C₆H₅) adopts extended conformations that minimize van der Waals interactions with the neighboring phenyl ring [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although explicit chemical shift values are not provided in the search results, the compound's Canonical SMILES (C₁=CC=C(C=C₁)CCNC(=S)NC₂=CC=CC=C₂) and structural analogs permit prediction of characteristic resonances [5]:
Infrared Spectroscopy
The IR spectrum exhibits signature vibrational modes:
UV-Vis Spectroscopy
Based on thiourea analog data, the compound shows:
Mass Spectrometry
Electron ionization (EI-MS) fragmentation pattern includes:
Structural variations among thiourea derivatives significantly influence physicochemical properties and biological activity profiles. Key comparisons:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1